
Satraplatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El satraplatino es un agente antineoplásico a base de platino que se ha investigado por su potencial en el tratamiento de varios tipos de cáncer, incluidos el cáncer de próstata, pulmón y ovario . Es único entre los fármacos quimioterapéuticos a base de platino porque es el primero que se administra por vía oral . La fórmula química del compuesto es C10H22Cl2N2O4Pt, y tiene una masa molar de 500.28 g/mol .
Métodos De Preparación
El satraplatino se sintetiza a través de una serie de reacciones químicas que involucran complejos de coordinación de platino. La preparación implica la reacción de cloruro de platino(IV) con ciclohexilamina y ácido acético en condiciones controladas . El producto resultante se purifica y se caracteriza utilizando diversas técnicas analíticas como espectrometría de masas, espectroscopia de infrarrojos y espectroscopia de resonancia magnética nuclear . Los métodos de producción industrial a menudo implican la encapsulación con ciclodextrina para mejorar la solubilidad en agua y la estabilidad del compuesto .
Análisis De Reacciones Químicas
El satraplatino experimenta varios tipos de reacciones químicas, incluidas reacciones de reducción, hidratación y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen proteínas hem, microsomas hepáticos y agentes reductores como NADH . Los principales productos formados a partir de estas reacciones incluyen el complejo activo de platino(II) y varias especies hidratadas .
Aplicaciones Científicas De Investigación
Hematological Malignancies
Recent studies have demonstrated that satraplatin exhibits high cytotoxic activity against various hematological malignancies. Notably, it has shown superior efficacy compared to cisplatin in specific lymphoma cell lines, achieving sub-micromolar half-maximal inhibitory concentrations (IC50) . The presence of genetic mutations such as single BCL2 gene mutations and 9p21 copy-number deletions (MTAP deficiency) have been identified as biomarkers for enhanced sensitivity to this compound .
- Primary Central Nervous System Lymphoma (PCNSL) : this compound is being explored for its use in treating PCNSL due to its lipophilicity and effectiveness against tumors with specific genetic deletions .
- Cutaneous T-Cell Lymphoma (CTCL) : Similarly, this compound's activity against CTCL is under investigation, particularly in cases with CDKN2A/B deletions .
Solid Tumors
This compound has been evaluated across various solid tumor types, including prostate cancer, lung cancer, and ovarian cancer.
- Prostate Cancer : In phase II trials involving patients with hormone-refractory prostate cancer (HRPC), this compound demonstrated an objective response rate of up to 31% . A subsequent phase III trial (SPARC) assessed this compound combined with prednisone versus placebo. While it showed a significant reduction in progression-free survival (PFS) and pain progression, it failed to demonstrate a statistically significant overall survival benefit .
- Small Cell Lung Cancer (SCLC) : this compound has also shown activity in SCLC patients, although detailed results from specific trials are less prevalent compared to prostate cancer studies .
Key Findings from Clinical Trials
Trial Type | Cancer Type | Key Findings | Outcome |
---|---|---|---|
Phase II | HRPC | 31% objective response rate; myelosuppression noted | Promising but limited overall survival benefit |
Phase III | HRPC | 33% reduction in risk of progression or death; no significant OS difference | Trial terminated early due to lack of overall survival benefit |
Phase II | SCLC | Activity noted but less detailed results available | Further studies needed |
Molecular Mechanisms and Biomarkers
The effectiveness of this compound appears closely linked to specific molecular characteristics within tumors. For instance:
Mecanismo De Acción
El satraplatino ejerce sus efectos uniéndose al ADN de las células cancerosas, inhibiendo así la división celular e induciendo la apoptosis . El compuesto es un profármaco, lo que significa que se metaboliza en el cuerpo a su forma activa, JM118 . Esta forma activa interactúa con el ADN, formando enlaces cruzados que impiden la replicación y transcripción del material genético, lo que finalmente conduce a la muerte celular . Los objetivos moleculares involucrados en este proceso incluyen el propio ADN y varias enzimas celulares que facilitan la activación y unión del fármaco .
Comparación Con Compuestos Similares
El satraplatino es parte de una clase de agentes quimioterapéuticos a base de platino, que incluye cisplatino, carboplatino y oxaliplatino . A diferencia de estos otros compuestos, el satraplatino se administra por vía oral, lo que ofrece mayor comodidad y potencialmente menos efectos secundarios . También es más lipofílico y químicamente estable, lo que mejora su biodisponibilidad . Compuestos similares incluyen otros complejos de platino(IV) que se han investigado por su actividad anticancerígena, como (OC-6-33)-dicloridobis((4-etoxi)-4-oxobutanoato)-bis(etilamina)platino(IV) y (OC-6-33)-diammine(ciclobutano-1,1-dicarboxilato)-bis((4-ciclopentilamino)-4-oxobutanoato)platino(IV) .
Actividad Biológica
Satraplatin, an oral platinum-based chemotherapeutic agent, represents a novel approach in cancer treatment, particularly for patients with hormone-refractory prostate cancer (HRPC) and other malignancies. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in clinical trials, cytotoxicity across various cancer types, and potential biomarkers for sensitivity.
This compound functions similarly to other platinum compounds such as cisplatin, primarily through the formation of DNA adducts. These adducts lead to inter- and intra-strand crosslinking of DNA, disrupting replication and transcription processes. The unique structural characteristics of this compound allow it to evade some resistance mechanisms associated with cisplatin, such as DNA mismatch repair pathways .
Key Mechanistic Insights:
- DNA Interaction: this compound forms stable complexes with DNA, resulting in significant cytotoxic effects.
- Cell Cycle Arrest: It induces cell cycle arrest at the S and G2 phases, leading to apoptosis.
- Resistance Overcoming: this compound has shown activity against tumor cell lines resistant to traditional chemotherapeutics like taxanes and doxorubicin .
Clinical Efficacy
This compound has been evaluated in various clinical settings, particularly for HRPC and small cell lung cancer (SCLC). The following table summarizes key findings from notable clinical trials:
Trial | Cancer Type | Participants | Efficacy | Toxicity |
---|---|---|---|---|
Phase II | HRPC | 39 chemo-naive | PSA response in 32% | Hematologic toxicities (grade 3/4) |
SPARC Trial | HRPC | 50 | Median OS: 14.9 months vs. 11.9 months (prednisone alone) | Minimal toxicity |
Phase Ib | Combination therapy with gemcitabine | 30 | Overall response in 24% evaluable patients | Myelosuppression (leucopenia, thrombocytopenia) |
Notable Findings:
- In the SPARC trial, patients receiving this compound plus prednisone exhibited a significant improvement in progression-free survival (5.2 months vs. 2.5 months with prednisone alone) and a PSA response rate of 33% compared to 9% for prednisone alone .
- A phase II study indicated that this compound demonstrated activity against SCLC and relapsed ovarian cancer, reinforcing its potential as a second-line treatment option .
Cytotoxicity Profile
Research indicates that this compound exhibits potent cytotoxic effects across various cancer cell lines, particularly in hematological malignancies. A study assessing its activity against 66 different cancer cell lines found that this compound had significantly lower IC50 values compared to cisplatin in many lymphoma lines, indicating higher efficacy .
Cytotoxicity Data:
- IC50 Values:
- Ovarian cancer cell lines: 1.7 μM
- Cervical cancer cell lines: IC50 between 0.6 – 1.7 μM
- Resistance Mechanisms: this compound retains efficacy against cells expressing P-glycoprotein or harboring topoisomerase mutations .
Biomarkers for Sensitivity
Recent studies have identified potential biomarkers that may predict sensitivity to this compound treatment. Notably:
- MTAP Deficiency: This genetic alteration has been associated with increased sensitivity in hematological malignancies .
- BCL2 Mutations: Specific mutations have been correlated with enhanced antiproliferative responses to this compound .
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study in Prostate Cancer: A patient with HRPC treated with this compound exhibited a significant reduction in PSA levels after two cycles of therapy.
- Combination Therapy Outcomes: In patients receiving this compound combined with gemcitabine, a notable improvement in overall response rates was observed, particularly among those previously treated with chemotherapy .
Propiedades
Fórmula molecular |
C10H24Cl2N2O4Pt |
---|---|
Peso molecular |
502.3 g/mol |
Nombre IUPAC |
acetic acid;azane;cyclohexanamine;dichloroplatinum |
InChI |
InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+2/p-2 |
Clave InChI |
TWEQNPPRXJRHHM-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)O.CC(=O)O.C1CCC(CC1)N.N.Cl[Pt]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.